molecular formula C14H16N2O2 B13711162 Ethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Ethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Cat. No.: B13711162
M. Wt: 244.29 g/mol
InChI Key: SHCSPOSJJBYTRM-UHFFFAOYSA-N
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Description

Ethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and a methyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl halides with hydroxyimidazoles in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both benzyl and ethyl ester groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-15-10(2)12(16-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)

InChI Key

SHCSPOSJJBYTRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N1)C)CC2=CC=CC=C2

Origin of Product

United States

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